N-cyclopentyl-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-cyclopentyl-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C9H15N3, is characterized by a cyclopentyl group attached to the nitrogen atom and a methyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with 1-methyl-3-chloropyrazole under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-cyclopentyl-1-methyl-1H-pyrazol-3-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of the compound.
Scientific Research Applications
N-cyclopentyl-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include modulation of enzyme activity, binding to receptor sites, and altering cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-3-amine: Lacks the cyclopentyl group, making it less hydrophobic.
N-cyclopentyl-1H-pyrazol-3-amine: Lacks the methyl group, affecting its steric properties.
1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine: Different substitution pattern on the pyrazole ring.
Uniqueness
N-cyclopentyl-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclopentyl and methyl groups enhances its hydrophobicity and steric interactions, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-cyclopentyl-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H15N3/c1-12-7-6-9(11-12)10-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,10,11) |
InChI Key |
HLUJGDJSBATQMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC2CCCC2 |
Origin of Product |
United States |
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